1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:
Palladium-Catalyzed Cross-Coupling: The initial step involves the palladium-catalyzed cross-coupling of 6-bromo-3-pyridinol with (3,5-bis(trifluoromethyl)phenyl)boronic acid under nitrogen conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridine derivatives, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: Another fluorinated pyridine derivative with applications in supramolecular chemistry and catalysis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H5F6NO |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-[4,6-bis(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H5F6NO/c1-4(17)6-2-5(8(10,11)12)3-7(16-6)9(13,14)15/h2-3H,1H3 |
InChI Key |
FPHQLJKDYGAOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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